(R)-N-Boc-3-dimethylaminopiperidine
Overview
Description
®-1-N-Boc-3-(Dimethylamino)piperidine is a chiral piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a dimethylamino group at the 3-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-N-Boc-3-(Dimethylamino)piperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine.
Protection: The nitrogen atom of piperidine is protected using a Boc group, typically through the reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Substitution: The 3-position of the Boc-protected piperidine is then functionalized with a dimethylamino group. This can be achieved through various methods, including nucleophilic substitution reactions using dimethylamine.
Industrial Production Methods
Industrial production of ®-1-N-Boc-3-(Dimethylamino)piperidine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-N-Boc-3-(Dimethylamino)piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of bases or catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
®-1-N-Boc-3-(Dimethylamino)piperidine has numerous applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: It is a key intermediate in the synthesis of various drugs, including those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of ®-1-N-Boc-3-(Dimethylamino)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and affecting neurological function.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom, used as a precursor in the synthesis of more complex derivatives.
Piperazine: A similar heterocyclic compound with two nitrogen atoms, used in various pharmaceutical applications.
Pyrrolidine: A five-membered ring with one nitrogen atom, also used in organic synthesis and medicinal chemistry.
Uniqueness
®-1-N-Boc-3-(Dimethylamino)piperidine is unique due to its specific substitution pattern and chiral nature. The presence of the Boc protecting group and the dimethylamino substituent at the 3-position confer distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl (3R)-3-(dimethylamino)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-7-10(9-14)13(4)5/h10H,6-9H2,1-5H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIAGQNFPTWBQZ-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659963 | |
Record name | tert-Butyl (3R)-3-(dimethylamino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1061682-78-7 | |
Record name | tert-Butyl (3R)-3-(dimethylamino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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